2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine
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Overview
Description
2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine is a chemical compound with the molecular formula C8H7ClN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a pyridine ring, and a prop-2-yn-1-yl substituent, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine typically involves the reaction of 2-chloropyridine with propargylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-chloropyridine and propargylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: Catalysts such as palladium or copper in the presence of suitable ligands.
Major Products Formed
The major products formed from these reactions include substituted pyridines, oxidized derivatives, reduced amines, and various heterocyclic compounds .
Scientific Research Applications
2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(prop-2-YN-1-YL)pyridin-4-amine: Similar structure with a different position of the chloro group.
2-Chloro-N-(prop-2-YN-1-YL)pyridin-2-amine: Similar structure with a different position of the chloro group.
2-Chloro-N-(prop-2-YN-1-YL)pyridin-5-amine: Similar structure with a different position of the chloro group.
Uniqueness
2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-chloro-N-prop-2-ynylpyridin-3-amine |
InChI |
InChI=1S/C8H7ClN2/c1-2-5-10-7-4-3-6-11-8(7)9/h1,3-4,6,10H,5H2 |
InChI Key |
BKUPLOIUAPSTMK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
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